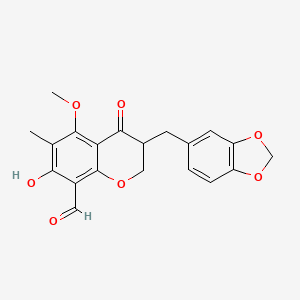
(2-Oxoindolin-5-yl)boronic acid
Overview
Description
“(2-Oxoindolin-5-yl)boronic acid” is a chemical compound with the CAS Number: 1051316-38-1 . It has a molecular weight of 176.97 g/mol and its molecular formula is C8H8BNO3 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “(2-Oxoindolin-5-yl)boronic acid” can be represented by the InChI code: InChI=1S/C8H8BNO3/c11-8-4-5-3-6 (9 (12)13)1-2-7 (5)10-8/h1-3,12-13H,4H2, (H,10,11) . The compound adopts a planar structure with the boronic acid group almost coplanar with the aromatic rings .
Physical And Chemical Properties Analysis
“(2-Oxoindolin-5-yl)boronic acid” has a molecular weight of 176.97 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its topological polar surface area is 69.6 Ų .
Scientific Research Applications
- Boronic acids exhibit reversible interactions with diols, making them valuable for sensing applications. Researchers have explored fluorescent sensors based on (2-Oxoindolin-5-yl)boronic acid. For instance, a boronic acid-pyrene sensor was developed to detect catechol and its amino derivatives, including dopamine and DOPA .
- The reversible click chemistry involving iminoboronate and salicylhydroxamic–boronate has gained attention. These dynamic covalent reactions allow for reversible bond formation and cleavage. Applications span chemical biology, medicinal chemistry, biomedical devices, and material science .
Fluorescent Sensors and Probes
Dynamic Click Chemistry
Safety and Hazards
Future Directions
The future directions for “(2-Oxoindolin-5-yl)boronic acid” and other boronic acids are promising. They are increasingly being seen in approved drugs . The development of new synthetic methods, such as the use of acoustic dispensing technology, paves the way for highly accelerated synthesis and miniaturized reaction scouting, allowing access to unprecedented boronic acid libraries .
Mechanism of Action
Mode of Action
Boronic acids, including (2-oxoindolin-5-yl)boronic acid, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group via a palladium catalyst .
Biochemical Pathways
Given its potential use in suzuki-miyaura cross-coupling reactions, it may be involved in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific context of its use .
Action Environment
The action environment of (2-Oxoindolin-5-yl)boronic acid can influence its action, efficacy, and stability. For instance, it is recommended to store the compound in an inert atmosphere and under -20°C to maintain its stability . Environmental factors such as temperature, pH, and the presence of other chemical species could potentially influence the compound’s reactivity and effectiveness.
properties
IUPAC Name |
(2-oxo-1,3-dihydroindol-5-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c11-8-4-5-3-6(9(12)13)1-2-7(5)10-8/h1-3,12-13H,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAPDBRYEZFWKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)NC(=O)C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10712425 | |
| Record name | (2-Oxo-2,3-dihydro-1H-indol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Oxoindolin-5-yl)boronic acid | |
CAS RN |
1051316-38-1 | |
| Record name | (2-Oxo-2,3-dihydro-1H-indol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



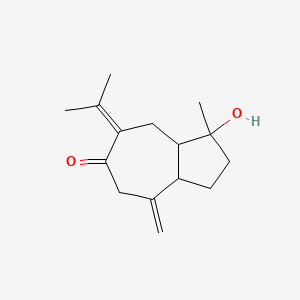

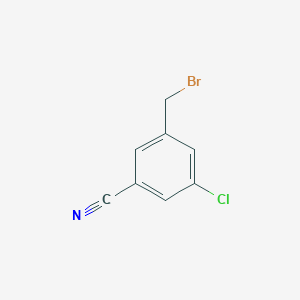
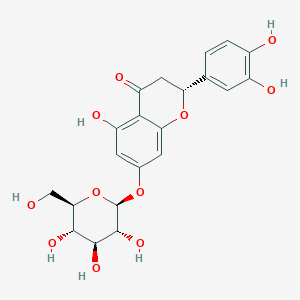
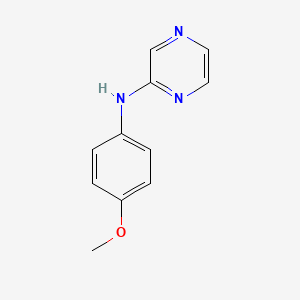
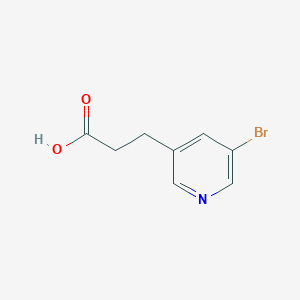


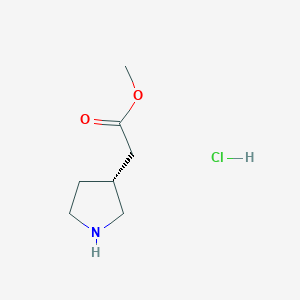
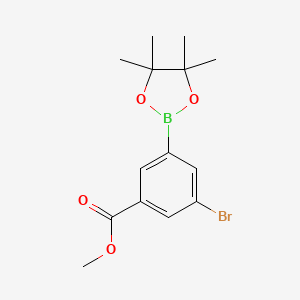
![2-[4-Hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B3026603.png)


